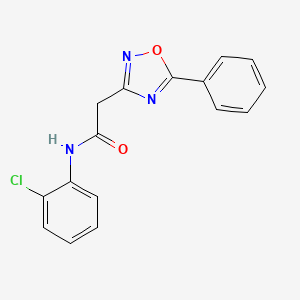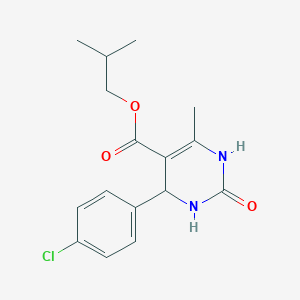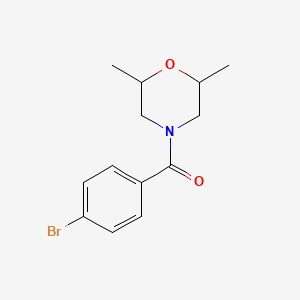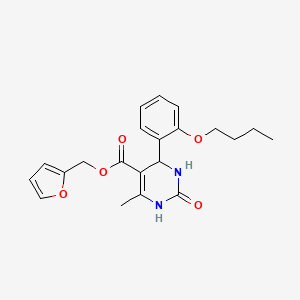![molecular formula C19H24N2O3S B5109605 N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as FMe-ADMET, is a chemical compound used in scientific research for its potential pharmaceutical properties. It is a small molecule that has been synthesized in the laboratory and tested for its therapeutic effects.
作用機序
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in key cellular processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide may alter the expression of genes involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to modulate other biochemical pathways in cells. For example, it has been found to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation of gene expression. N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to cross the blood-brain barrier, suggesting its potential use in treating neurological disorders.
実験室実験の利点と制限
One advantage of N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is its small size, which allows it to penetrate cells and tissues easily. In addition, its synthesis method is well-established, making it relatively easy to obtain in large quantities. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.
将来の方向性
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its effects on other HDAC isoforms, which may have different functions in cells. Additionally, further studies are needed to understand the mechanisms underlying its effects on inflammation and neurodegeneration. Finally, more research is needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, for use in clinical trials.
合成法
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is synthesized by a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-bromoethyl methyl sulfide and potassium carbonate in DMF at 100°C. The resulting product is then treated with 2-furylboronic acid and palladium acetate in a mixture of ethanol and water to yield N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. The purity of the compound is confirmed by NMR and HPLC analysis.
科学的研究の応用
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
特性
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(20-7-13-25-15-18-2-1-10-24-18)17-5-3-16(4-6-17)14-21-8-11-23-12-9-21/h1-6,10H,7-9,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSFLOOLWYEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B5109523.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)


![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)

![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)